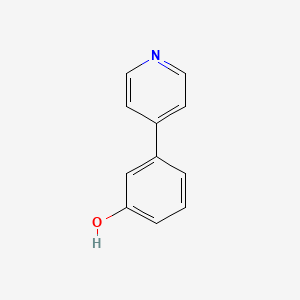

3-(Pyridin-4-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-4-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYRGIPHDLGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80653-80-1 | |

| Record name | 3-(pyridin-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization of 3 Pyridin 4 Yl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(Pyridin-4-yl)phenol, various NMR experiments provide comprehensive data on its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the protons on both the pyridine (B92270) and phenol (B47542) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyridine ring, particularly those adjacent to the nitrogen atom (H-2' and H-6'), are typically deshielded and appear at a higher chemical shift (further downfield) due to the electron-withdrawing nature of the nitrogen. Protons on the phenol ring are also observed in the aromatic region, with their positions influenced by the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2', H-6' (Pyridine) | 8.6 - 8.8 | Doublet |

| H-3', H-5' (Pyridine) | 7.4 - 7.6 | Doublet |

| H-2 (Phenol) | ~7.5 | Singlet/Doublet |

| H-4 (Phenol) | ~7.3 | Triplet |

| H-5 (Phenol) | ~7.0 | Doublet |

| H-6 (Phenol) | ~7.1 | Doublet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Due to the different chemical environments, each carbon atom in this compound gives a distinct signal. The carbon atoms of the pyridine ring typically appear in the range of 120-150 ppm. The carbon attached to the hydroxyl group on the phenol ring (C-3) is significantly deshielded and appears further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Phenol) | ~156 |

| C-2 (Phenol) | ~116 |

| C-3 (Phenol) | ~130 |

| C-4 (Phenol) | ~121 |

| C-5 (Phenol) | ~118 |

| C-6 (Phenol) | ~116 |

| C-1' (Pyridine) | ~145 |

| C-2', C-6' (Pyridine) | ~150 |

Note: These are approximate values, and experimental conditions will affect the exact shifts.

Two-Dimensional NMR Techniques (e.g., HHCOSY, TOCSY)

Two-dimensional (2D) NMR techniques such as Homonuclear Correlation Spectroscopy (HHCOSY) and Total Correlation Spectroscopy (TOCSY) are used to establish connectivity between protons in the molecule.

HHCOSY spectra would show correlations between adjacent protons. For this compound, this would confirm the coupling between H-2'/H-3' and H-5'/H-6' on the pyridine ring, as well as the couplings between the protons on the phenolic ring (e.g., H-4 with H-5, H-5 with H-6).

TOCSY provides correlations between all protons within a spin system. This would be particularly useful for the phenolic ring, showing correlations from one proton to all others in the same ring, helping to unambiguously assign the proton signals.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Analogs

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing fluorine-containing analogs of this compound. The ¹⁹F nucleus is highly sensitive for NMR measurements, and its chemical shifts are very responsive to changes in the electronic environment. This makes ¹⁹F NMR an excellent tool for studying the effects of substitution on the electronic structure of the molecule.

For example, in a hypothetical fluoro-substituted analog such as 2-fluoro-3-(pyridin-4-yl)phenol, the fluorine atom would exhibit a characteristic chemical shift and would show coupling to nearby protons (¹H-¹⁹F coupling), providing valuable structural information. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals even in complex molecules.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. For a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, characteristic FTIR peaks are observed at 3441 cm⁻¹ (O-H stretch), 3055-3039 cm⁻¹ (aromatic C-H stretch), 1597 cm⁻¹ and 1527 cm⁻¹ (C=C and C=N stretching). Similar characteristic bands are expected for this compound.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic rings |

| ~1600 | C=C stretch | Aromatic rings |

| ~1580 | C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Phenolic C-O |

The broadness of the O-H stretching band is indicative of hydrogen bonding, which can occur intermolecularly in the solid state or in concentrated solutions. The precise positions of the aromatic C-H bending bands can provide information about the substitution pattern on the rings. The FTIR spectrum of adsorbed pyridine on surfaces shows characteristic bands for Lewis and Brønsted acids, which can be useful in studying the interaction of the pyridine nitrogen with other molecules or surfaces.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. While specific experimental Raman spectra for this compound are not extensively documented in the reviewed literature, the expected spectral features can be inferred from the analysis of its constituent functional groups: the phenol ring and the 4-substituted pyridine ring.

The vibrational modes of this compound are a composite of the vibrations from the meta-substituted phenol ring and the 4-substituted pyridine ring. Key vibrational modes anticipated in the Raman spectrum include:

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic Raman bands. A very strong band associated with the ring breathing mode is typically observed around 1003 cm⁻¹. researchgate.net Other significant peaks include C-C stretching modes, which appear in the 1575-1609 cm⁻¹ region. researchgate.net In-plane bending modes of C-H groups are also expected. For the related molecule 4-phenylpyridine, prominent Raman bands are observed at approximately 1595 cm⁻¹ and 1608 cm⁻¹, corresponding to ring stretching vibrations. tandfonline.com

Phenol Ring Vibrations: The phenol moiety also contributes distinct vibrational modes. The aromatic C-C stretching vibrations of the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ range. The C-O stretching and O-H in-plane bending vibrations are also characteristic, though their Raman intensity can vary. For resorcinol (B1680541) (1,3-dihydroxybenzene), a related structure, characteristic Raman bands are well-documented. nih.gov

Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the pyridine and phenol rings is also expected to produce a characteristic Raman signal.

Table 1: Expected Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Moiety | Reference |

| Pyridine Ring Breathing | ~1003 | Pyridine Ring | researchgate.net |

| Aromatic C-C Stretching | 1575 - 1609 | Pyridine/Phenol | researchgate.nettandfonline.com |

| C-H/N-H In-plane Deformation | ~1200 | Pyridine Ring | researchgate.net |

| Trigonal Ring Breathing (C=S) | ~1095 | Pyridine Ring | researchgate.net |

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by π → π* transitions within the aromatic pyridine and phenol rings and n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms.

In solution, the position and intensity of absorption bands are sensitive to the solvent environment. nih.gov The spectrum typically shows strong absorption bands in the ultraviolet region. Phenol itself exhibits an absorption maximum (λmax) around 275 nm. docbrown.info The pyridine chromophore also contributes to absorption in this region. The conjugation between the two aromatic rings in this compound is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual parent compounds.

The polarity of the solvent can influence the electronic transitions, a phenomenon known as solvatochromism. rsc.org In polar solvents, hydrogen bonding interactions with the phenolic hydroxyl group and the pyridine nitrogen can stabilize the ground or excited states differently, leading to shifts in λmax.

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking can significantly alter the electronic structure compared to the molecule in solution. These interactions often lead to broader absorption bands and can cause either red or blue shifts depending on the specific packing arrangement in the crystal lattice. mdpi.com The UV-Vis absorption spectra of related furopyridine derivatives show characteristic bands in the 250 to 390 nm region, attributed to π → π* and n → π* transitions. researchgate.net

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Absorption Region (nm) | Chromophore | Notes |

| π → π | 250 - 390 | Pyridine and Phenol Rings | High intensity (large molar absorptivity). Position sensitive to conjugation and solvent. |

| n → π | > 280 | Pyridine N, Phenol O | Lower intensity. Often observed as a shoulder on a π → π* band. Sensitive to solvent polarity. |

Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. Aromatic compounds like this compound are often fluorescent. Upon excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon.

The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence properties, including the emission wavelength, quantum yield (the efficiency of fluorescence), and lifetime of the excited state, are highly dependent on the molecular structure and the surrounding environment.

For phenol in aqueous solution, fluorescence emission is observed around 300-350 nm, with photoproducts potentially fluorescing at longer wavelengths like 415 nm. researchgate.net The presence of the pyridine ring and the conjugation between the two rings in this compound would be expected to shift the emission to longer wavelengths. Studies on other pyridyl-phenol derivatives have shown that they can serve as fluorescent probes. ktu.edu.tr The fluorescence intensity and wavelength can be modulated by factors such as solvent polarity, pH (which can protonate the pyridine nitrogen or deprotonate the phenol), and intermolecular interactions. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In positive ion mode, this compound is expected to be readily protonated, primarily on the basic pyridine nitrogen, to form the pseudomolecular ion [M+H]⁺. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), are also commonly observed. rsc.org In negative ion mode, the acidic phenolic proton can be easily removed to form the deprotonated molecule [M-H]⁻. Because ESI is a soft ionization method, fragmentation is typically minimal, and the spectrum is often dominated by these pseudomolecular ions, providing a clear determination of the molecular weight (171.19 g/mol ). uni.lu

Table 3: Predicted ESI-MS Adducts and m/z for this compound

| Adduct Ion | Predicted m/z | Ionization Mode | Reference |

| [M+H]⁺ | 172.07570 | Positive | uni.lu |

| [M+Na]⁺ | 194.05764 | Positive | uni.lu |

| [M-H]⁻ | 170.06114 | Negative | uni.lu |

| [M+K]⁺ | 210.03158 | Positive | uni.lu |

| [M+NH₄]⁺ | 189.10224 | Positive | uni.lu |

EI-MS is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive and predictable fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure.

For this compound, the molecular ion peak at m/z 94 is the base peak in the mass spectrum of phenol. docbrown.info The fragmentation of this compound is expected to follow pathways characteristic of both phenol and pyridine. nih.gov Key fragmentation pathways would likely include:

Loss of CO: A characteristic fragmentation of phenols involves the loss of a neutral carbon monoxide molecule (28 Da) from the molecular ion after rearrangement, leading to a stable cyclopentadienyl (B1206354) cation fragment. youtube.comyoutube.com

Loss of H·: Loss of a hydrogen radical from the hydroxyl group can occur, yielding an ion at [M-1]⁺.

Loss of HCN: A typical fragmentation for pyridine rings is the expulsion of a neutral hydrogen cyanide molecule (27 Da), leading to a pyrrole-type fragment ion.

Cleavage of the C-C bond: The bond between the two rings could cleave, leading to fragments corresponding to the pyridyl cation (m/z 78) and the phenoxy radical, or the phenoxy cation (m/z 93) and the pyridyl radical.

The relative intensities of these fragment ions provide a structural fingerprint for the identification of the compound. youtube.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique well-suited for the analysis of small organic molecules like this compound, minimizing fragmentation and favoring the generation of intact molecular ions. In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. For phenolic compounds, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). scielo.org.mx

Upon irradiation by a pulsed laser, the matrix absorbs the energy and transfers it to the analyte molecules, promoting their desorption and ionization. The resulting ions are then accelerated into a time-of-flight tube, and their mass-to-charge (m/z) ratios are determined based on their flight time. For this compound, this technique is expected to produce a spectrum dominated by the protonated molecular ion [M+H]⁺, along with potential adducts such as the sodiated [M+Na]⁺ and potassiated [M+K]⁺ ions, depending on the sample preparation and purity. The high sensitivity and speed of MALDI-TOF-MS make it a valuable tool for rapid molecular weight confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound (C₁₁H₉NO), the theoretical monoisotopic mass is 171.06842 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm).

This level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. The technique can identify various ionic species formed in the mass spectrometer's source. Predicted m/z values for common adducts of this compound are crucial for interpreting the resulting spectrum. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 172.07570 |

| [M+Na]⁺ | 194.05764 |

| [M+K]⁺ | 210.03158 |

| [M-H]⁻ | 170.06114 |

| [M]⁺ | 171.06787 |

Single Crystal X-ray Diffraction (SCXRD) Analysis

For a compound like this compound, SCXRD would provide unambiguous proof of its molecular structure and reveal how the molecules self-assemble in the solid state.

SCXRD analysis would precisely measure the bond lengths and angles of the this compound molecule. A key conformational feature is the dihedral angle between the planes of the phenol and pyridine rings. In the crystal structure of a related isomer, 3-(Pyridin-4-ylmethoxy)phenol, the phenolic and pyridine rings are inclined at an angle of 32.70°. nih.gov For 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, a more complex analogue, the dihedral angle between the central pyridinyl ring and the phenolic ring is much smaller, at approximately 5.03°, indicating a nearly coplanar structure. redalyc.org This suggests that the conformation of this compound is influenced by the specific packing forces within its crystal lattice.

The analysis would confirm the meta-substitution pattern on the phenol ring and the connection at the 4-position of the pyridine ring. The resulting data would be presented in a crystallographic information file (CIF), containing atomic coordinates, cell parameters, and space group information.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.89 |

| b (Å) | 12.45 |

| c (Å) | 22.10 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: Data in Table 2 is representative of a related pyridinyl-phenol structure to illustrate typical crystallographic parameters. redalyc.org

The crystal packing of this compound would be significantly influenced by intermolecular forces, which can be thoroughly analyzed using SCXRD data. The presence of a hydroxyl (-OH) group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) strongly indicates that hydrogen bonding plays a crucial role in the crystal structure.

It is anticipated that a prominent O-H···N hydrogen bond would form between the phenolic hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov This type of interaction is a primary directing force in the self-assembly of such molecules, often leading to the formation of chains or more complex networks. In the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, a strong intermolecular hydrogen bond with a length of 1.85 Å is observed. redalyc.org

| D–H···A | d(D–H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|---|---|---|---|

| O–H···N | 0.82 | 1.85 | 2.67 | 175.0 |

Note: Data in Table 3 is based on a related structure to illustrate typical hydrogen bond parameters. D = donor atom, H = hydrogen, A = acceptor atom.

Theoretical and Computational Investigations of 3 Pyridin 4 Yl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, making it an ideal method for studying the properties of 3-(Pyridin-4-yl)phenol. DFT calculations form the basis for geometry optimization, electronic property analysis, and reactivity predictions.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, a key structural parameter is the dihedral angle between the pyridine (B92270) and phenol (B47542) rings. This angle determines the degree of planarity and conjugation between the two ring systems.

Conformational analysis would reveal that while a fully planar conformation might maximize π-orbital overlap, it could be disfavored due to steric hindrance between hydrogen atoms on the adjacent rings. The optimized geometry would therefore represent a balance between these electronic and steric effects. Calculations would provide precise values for all bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values are not available in the cited literature.

| Parameter | Atom Connections | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (in rings) | ~1.39 - 1.41 | |

| C-C (inter-ring) | ~1.49 | |

| C-N (in pyridine) | ~1.34 | |

| C-O (phenol) | ~1.36 | |

| **Bond Angles (°) ** | ||

| C-C-C (in rings) | ~118 - 121 | |

| C-N-C (in pyridine) | ~117 | |

| C-C-O (phenol) | ~119 | |

| Dihedral Angle (°) |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. materialsciencejournal.org

For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenol ring, particularly on the oxygen atom and the aromatic π-system. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring. This spatial separation of the HOMO and LUMO indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table illustrates the type of data that would be generated from an FMO analysis. Specific values are not available in the cited literature.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | Negative Value |

| LUMO Energy (ELUMO) | Negative Value |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.org It is mapped onto a constant electron density surface, using a color scale to denote different potential values. wolfram.com MEP maps are invaluable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

In an MEP map of this compound, distinct regions of electrostatic potential would be visible:

Negative Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group.

Positive Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. The most positive region would be located on the hydrogen atom of the hydroxyl group due to its acidic nature.

Neutral Regions (Green): These areas correspond to the carbon-hydrogen bonds of the aromatic rings.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de This method quantifies delocalization effects by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is measured by the second-order perturbation theory energy, E(2). uni-muenchen.descirp.org

For this compound, NBO analysis would reveal:

Hyperconjugative Interactions: Significant interactions would be expected between the lone pair orbitals of the oxygen atom (donor) and the antibonding π* orbitals of the phenol ring (acceptor), indicating electron delocalization.

Inter-ring Interactions: The analysis would also quantify the electronic delocalization between the π-system of the phenol ring (donor) and the π* system of the pyridine ring (acceptor), providing insight into the electronic communication between the two rings. Larger E(2) values for these interactions would signify stronger conjugation and greater molecular stability.

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more geometric parameters, such as a bond length, angle, or dihedral angle. uni-muenchen.devisualizeorgchem.com For this compound, a PES scan of the dihedral angle about the C-C bond connecting the two rings would be particularly informative. This scan would identify the most stable conformation (energy minimum) and the rotational energy barrier (energy maximum), providing insight into the molecule's flexibility. researchgate.net

Fukui function analysis is used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density when an electron is added or removed, the Fukui function condenses these reactivity properties onto individual atoms. For this compound, this analysis would likely confirm that the nitrogen and oxygen atoms are key sites for electrophilic attack, while specific carbon atoms on the pyridine ring would be highlighted as sites for nucleophilic attack.

Molecular hardness (η) and softness (S) are concepts derived from DFT that describe a molecule's resistance to change in its electron distribution. Hardness is calculated from the HOMO-LUMO energy gap, with a larger gap indicating greater hardness and lower reactivity. Softness is the reciprocal of hardness. These global reactivity descriptors provide a quantitative measure of the molecule's stability. materialsciencejournal.org

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. Specific values are not available in the cited literature.

| Descriptor | Formula | Predicted Nature of Value |

|---|---|---|

| Dipole Moment (μ) | - | Non-zero value (in Debye) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Positive Value (in eV) |

| Chemical Softness (S) | 1 / (2η) | Positive Value (in eV-1) |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the behavior of molecules in their excited states. This computational technique is instrumental in understanding how molecules interact with light, making it a cornerstone for investigating the photophysical and photochemical properties of compounds like this compound. By solving the time-dependent Kohn-Sham equations, TD-DFT can predict various properties related to electronic excitations, such as absorption spectra and the nature of electronic transitions.

A primary application of TD-DFT is the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. This involves calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

For this compound, a TD-DFT calculation would typically yield a table of the lowest singlet → singlet electronic transitions, detailing the excitation energy (in eV and nm), the oscillator strength (f), and the major orbital contributions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). However, specific studies providing this data for this compound could not be located.

Table 1: Hypothetical TD-DFT Predicted Electronic Transitions for this compound This table is for illustrative purposes only, as specific data was not found in the search results.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | --- | --- | --- | --- |

| S₀ → S₂ | --- | --- | --- | --- |

The structure of this compound, containing an electron-donating phenol group and an electron-accepting pyridine ring, suggests the possibility of Intraligand Charge Transfer (ICT) transitions. An ICT transition involves the transfer of electron density from the donor portion (phenol) to the acceptor portion (pyridine) of the molecule upon photoexcitation.

TD-DFT calculations, through analysis of the molecular orbitals involved in a transition, can characterize this charge transfer. By visualizing the electron density distribution of the HOMO and LUMO, researchers can confirm the ICT nature of an excited state. For instance, if the HOMO is localized on the phenol moiety and the LUMO is localized on the pyridine ring, the HOMO → LUMO transition would be classified as an ICT transition. Specific computational analysis confirming and quantifying ICT characteristics for this compound is not available in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between the solute (this compound) and solvent molecules, MD can provide valuable insights into the compound's behavior in solution, including conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations in a solvent (e.g., water or ethanol) would elucidate the nature and dynamics of solute-solvent interactions. This includes the formation and lifetime of hydrogen bonds between the phenolic hydroxyl group or the pyridine nitrogen and the solvent molecules. Such simulations would also reveal information about the solvation shell structure and how the solvent influences the rotational dynamics around the bond connecting the two aromatic rings. Despite the utility of this method, no specific MD simulation studies for this compound were identified in the literature search.

Calculation of Optical Properties and Nonlinear Optical (NLO) Properties

Computational chemistry allows for the prediction of various optical properties, including nonlinear optical (NLO) responses. NLO materials are crucial for applications in photonics and optoelectronics. The NLO properties of a molecule are determined by its response to a strong electromagnetic field, such as that from a laser. Key parameters include the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

Calculations of these properties for this compound, likely using DFT with a finite-field approach, would quantify its potential as an NLO material. The presence of donor and acceptor groups suggests that it might possess a significant first hyperpolarizability (β), which is a prerequisite for second-harmonic generation. However, no published studies with calculated NLO properties for this compound were found.

Table 2: Hypothetical Calculated (Hyper)polarizability Values for this compound This table is for illustrative purposes only, as specific data was not found in the search results.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | --- |

| Average Polarizability (α) | --- |

| First Hyperpolarizability (β) | --- |

Reactivity and Reaction Mechanisms Involving 3 Pyridin 4 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(Pyridin-4-yl)phenol significantly influences the reactivity of the aromatic ring and serves as a key site for various derivatization reactions.

Electrophilic Substitutions on the Phenolic Ring

The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. chemrxiv.orgchemistryviews.orglibretexts.org In the case of this compound, the positions ortho (C2 and C6) and para (C4) to the hydroxyl group are activated towards electrophilic attack. The pyridine (B92270) ring at the meta position acts as a deactivating group through its electron-withdrawing inductive effect, which may influence the regioselectivity of these substitutions.

Common electrophilic aromatic substitution reactions that phenols undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemrxiv.orgnih.gov For instance, nitration of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. chemrxiv.org Halogenation, such as bromination, can proceed readily, even in the absence of a Lewis acid catalyst, to give mono-, di-, or tri-substituted products depending on the reaction conditions. chemrxiv.org While specific studies on the electrophilic substitution of this compound are not extensively documented in the reviewed literature, the general principles of phenol (B47542) reactivity suggest that reactions would favor substitution at the C2, C4, and C6 positions of the phenolic ring.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenols

| Reaction | Electrophile | Typical Products |

|---|---|---|

| Nitration | NO₂⁺ | o-Nitrophenol, p-Nitrophenol |

| Bromination | Br₂ | o-Bromophenol, p-Bromophenol, 2,4,6-Tribromophenol |

| Friedel-Crafts Alkylation | R⁺ | o-Alkylphenol, p-Alkylphenol |

This table represents the general reactivity of phenols and the expected regioselectivity for this compound based on the directing effects of the hydroxyl group.

Derivatization Mechanisms (e.g., Acylation, Alkylation, Phosphorylation, Silylation)

The nucleophilic character of the phenolic hydroxyl group allows for a variety of derivatization reactions, leading to the formation of ethers, esters, and other functionalized derivatives.

Acylation: The reaction of the phenolic hydroxyl group with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding phenyl esters. This transformation is a common strategy for protecting the hydroxyl group or modifying the compound's biological activity.

Alkylation: O-alkylation of the phenolic hydroxyl group to form ethers is typically achieved by reacting the corresponding phenoxide with an alkyl halide (Williamson ether synthesis) or other alkylating agents like dialkyl sulfates. researchgate.net The phenoxide is generated in situ by treating the phenol with a suitable base, such as sodium hydroxide or potassium carbonate. For example, 3-(Pyridin-4-ylmethoxy)phenol has been synthesized, demonstrating the feasibility of ether formation at the phenolic position. nih.gov

Phosphorylation: The phosphorylation of phenols can be accomplished using various phosphorylating agents, such as phosphoryl chloride or phosphoric acid derivatives, often in the presence of a base. This reaction is crucial in biological systems and is also employed in the synthesis of flame retardants and other functional materials. The phenolic hydroxyl group of tyrosine residues in peptides, for instance, can be readily phosphorylated. nih.gov

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether through reaction with a silylating agent like trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base. researchgate.netrsc.org This protection is often reversible, making it a valuable strategy in multi-step organic synthesis.

Table 2: Examples of Derivatization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | Phenyl acetate (B1210297) |

| Alkylation | Methyl iodide | Anisole derivative |

| Phosphorylation | Phosphoryl chloride | Phenyl phosphate |

This table provides general examples of derivatization reactions applicable to the phenolic hydroxyl group of this compound.

Oxidative Phenolic Coupling Reactions

Phenols can undergo oxidative coupling reactions in the presence of an oxidizing agent, leading to the formation of C-C or C-O bonds between two phenolic units. nih.govnih.govwikipedia.orgresearchgate.netrsc.org These reactions typically proceed through the formation of phenoxy radicals. The regioselectivity of the coupling (ortho-ortho, para-para, ortho-para, or C-O coupling) is influenced by the reaction conditions, the nature of the oxidant, and the steric and electronic properties of the phenol. nih.govnih.gov While specific examples of oxidative coupling involving this compound are not detailed in the available literature, its phenolic moiety is susceptible to such transformations, potentially leading to the formation of dimeric or polymeric structures. Over-oxidation to form quinone-type structures is a possible side reaction. wikipedia.org

Reactivity of the Pyridine Nitrogen and Ring

The pyridine ring in this compound offers additional sites for chemical modification, primarily at the basic nitrogen atom and the carbon atoms of the ring itself.

N-Alkylation to Form Pyridinium (B92312) Salts

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophile and a base. Reaction with alkyl halides or other alkylating agents leads to the formation of quaternary N-alkyl pyridinium salts. mountainscholar.orgresearchgate.netrsc.orgresearchgate.netnih.gov This reaction, known as the Menshutkin reaction, is a fundamental transformation of pyridines. The resulting pyridinium salts have altered electronic properties and can be utilized in various synthetic applications. The conditions for N-alkylation typically involve heating the pyridine with an excess of the alkylating agent, sometimes in a solvent like ethanol (B145695) or acetonitrile. mountainscholar.org

Table 3: N-Alkylation of Pyridines

| Alkylating Agent | Product |

|---|---|

| Methyl iodide | N-Methylpyridinium iodide |

| Ethyl bromide | N-Ethylpyridinium bromide |

This table illustrates the general reaction of pyridines with various alkylating agents to form pyridinium salts, a reaction that this compound is expected to undergo.

Functionalization of the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. globalresearchonline.net Such reactions, when they do occur, typically require harsh conditions and direct substitution at the C-3 (meta) position. globalresearchonline.net Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the C-2 (ortho) and C-4 (para) positions, especially when activated by an electron-withdrawing group or through the formation of a pyridinium salt.

Modern synthetic methods have enabled a wider range of functionalizations of the pyridine ring. chemistryviews.orgnih.govmountainscholar.orgresearchgate.netrsc.orgbohrium.comrsc.org These include C-H functionalization strategies that allow for the introduction of various substituents at specific positions. For this compound, functionalization of the pyridine ring could be directed to the positions ortho or meta to the nitrogen atom, depending on the reaction type and the directing groups present. For instance, direct C-H functionalization methods have been developed for the selective modification of pyridines at the C4 position. chemistryviews.orgnih.govnih.gov

Dearomatization Reactions

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional, saturated or partially saturated structures. For pyridine derivatives, this process typically requires overcoming the significant resonance stabilization energy of the aromatic ring.

Generally, the dearomatization of pyridines can be achieved through several methods:

Nucleophilic Addition: This often requires activation of the pyridine ring, for example, by N-acylation to form a pyridinium salt. This enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles at the 2- or 4-position.

Reduction: Catalytic hydrogenation or reduction with dissolving metals can fully or partially saturate the pyridine ring.

Catalytic Dearomatization: Transition metal catalysis, for instance with copper or rhodium complexes, can facilitate enantioselective dearomatization reactions, adding nucleophiles across the ring with high stereocontrol.

No specific examples of dearomatization reactions involving this compound as the substrate have been identified in the surveyed literature.

Nucleophilic Aromatic Substitution (SNAr) on Substituted Pyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, including pyridine. wikipedia.org The mechanism is distinct from SN1 or SN2 reactions and proceeds via a two-step addition-elimination pathway.

Mechanism Overview:

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (e.g., a halide). This disrupts the aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The aromaticity is restored by the expulsion of the leaving group.

For this reaction to occur on a pyridine ring, two conditions are generally necessary:

The presence of a good leaving group .

The presence of electron-withdrawing groups positioned ortho or para to the leaving group. These groups are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com

The nitrogen atom in the pyridine ring is inherently electron-withdrawing and provides activation for SNAr reactions at the C2 and C4 positions, as it can stabilize the negative charge in the intermediate. stackexchange.com However, for a substitution to occur on a derivative of this compound, a leaving group would need to be present on the pyridine ring, typically at the 2- or 6-position, to be sufficiently activated. Studies focusing on SNAr reactions where this compound or its derivatives act as the substrate are not documented in the available literature.

Pyridinolysis Mechanisms

Pyridinolysis refers to a nucleophilic substitution reaction in which a pyridine derivative acts as the nucleophile. These reactions are a subset of aminolysis and are frequently studied in the context of acyl transfer reactions. The nucleophilicity of the pyridine nitrogen atom drives the reaction. The mechanism, particularly whether it is a concerted or stepwise process involving a tetrahedral intermediate, is often dependent on the nature of the substrate, the leaving group, and the specific pyridine derivative used.

While this compound possesses a nucleophilic pyridine nitrogen, specific kinetic or mechanistic studies detailing its participation in pyridinolysis reactions were not found.

Intermolecular and Intramolecular Reaction Pathways

Research into the specific intermolecular and intramolecular reaction pathways of this compound is limited. However, the bifunctional nature of the molecule, containing both a hydrogen-bond-donating phenol group and a hydrogen-bond-accepting pyridine nitrogen, suggests a strong propensity for forming non-covalent intermolecular assemblies.

Specific studies detailing covalent intermolecular reactions like oxidative coupling or intramolecular cyclizations for this compound are not described in the surveyed literature. General methodologies exist for the cyclization of phenol derivatives bearing unsaturated side chains, but their application to this specific compound has not been reported. researchgate.net

Stereochemical Aspects of Reactions

The compound this compound is achiral and does not have any stereocenters. Stereochemical considerations would become relevant in reactions where:

A new chiral center is created from the prochiral molecule.

The compound reacts with a chiral reagent.

It is used as a ligand in an asymmetric catalytic process.

Modern synthetic methods, such as the catalytic enantioselective dearomatization of pyridines, are designed to create chiral piperidine derivatives from pyridine precursors. acs.org These reactions often employ chiral catalysts to control the stereochemical outcome. However, the application of such stereoselective reactions specifically to this compound has not been reported.

Coordination Chemistry of 3 Pyridin 4 Yl Phenol As a Ligand

Ligand Design Principles for 3-(Pyridin-4-yl)phenol

The design of metal complexes using this compound is predicated on the distinct electronic and steric properties of its two potential donor sites: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenol (B47542) group.

Role of Pyridine Nitrogen as a Lewis Base and Pi-Acceptor

The nitrogen atom in the pyridine ring of this compound features a lone pair of electrons residing in an sp² hybrid orbital, which lies in the plane of the aromatic ring. acs.org This localized electron pair does not participate in the aromatic π-system, making it readily available for donation to a metal center. acs.org Consequently, the pyridine nitrogen acts as a classic Lewis base, forming a coordinate covalent bond with a metal ion. redalyc.orgwikipedia.org

Role of Phenolic Oxygen in Coordination

The hydroxyl group of the phenol moiety is another critical functional group for coordination. While the neutral phenol is a weak ligand, deprotonation of the acidic phenolic proton yields a negatively charged phenolate (B1203915). This phenolate oxygen is a significantly stronger Lewis base and an effective donor for metal ions. In many coordination complexes involving pyridyl-phenol type ligands, the ligand is deprotonated to facilitate strong binding through the phenolate oxygen. rsc.org The formation of a stable metal-phenolate bond is often a driving force in the assembly of these complexes.

N,O-Bidentate Coordination Modes

The spatial arrangement of the pyridine nitrogen and the phenolic oxygen in pyridyl-phenol ligands allows them to act as bidentate chelating agents. purdue.edu Bidentate ligands, often called chelating ligands, can "grab" a metal atom in two places, forming a stable ring structure known as a chelate. purdue.edu In the case of this compound, upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the pyridine nitrogen can coordinate simultaneously to a single metal center. This N,O-bidentate coordination results in the formation of a stable chelate ring, an entropically favorable process that enhances the thermodynamic stability of the complex. The specific geometry and stability of these complexes are influenced by factors such as the nature of the metal ion and the rigidity of the ligand backbone. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be tailored to produce either homoleptic or heteroleptic structures, and a variety of transition metals can be employed.

Preparation of Homoleptic and Heteroleptic Complexes

The formation of homoleptic or heteroleptic complexes is determined by the nature of the ligands attached to the central metal atom. unacademy.com

Homoleptic Complexes: These are complexes where the metal ion is coordinated to only one type of ligand. sarthaks.comshaalaa.com For this compound, a homoleptic complex would involve multiple molecules of this ligand (or its deprotonated form) coordinating to a single metal center, with no other types of ligands present in the coordination sphere. The synthesis of such complexes typically involves reacting a metal salt with a stoichiometric excess of the ligand under appropriate conditions.

Heteroleptic Complexes: These complexes feature a central metal ion bound to more than one type of ligand. sarthaks.comshaalaa.com A heteroleptic complex of this compound could be synthesized by introducing other ligands into the reaction mixture. This can be achieved by reacting a pre-formed complex with a second ligand or by a one-pot reaction containing the metal salt, this compound, and another desired ligand. The stoichiometry of the reactants is a critical factor in controlling the final product.

The general synthetic approach for both types of complexes often involves dissolving the metal salt and the ligand(s) in a suitable solvent and allowing the complex to form, often with gentle heating. jscimedcentral.com The resulting solid complex can then be isolated by filtration and purified by recrystallization.

Complex Formation with Transition Metals (e.g., Cu(I), Zn(II), Co(II), Ni(II), Pd(II))

Pyridyl-phenol ligands form stable complexes with a wide range of transition metals. The coordination geometry and properties of these complexes are dependent on the electronic configuration and preferred coordination number of the metal ion.

While specific studies detailing the complexation of this compound with all the listed metals are not extensively documented, the expected coordination behavior can be inferred from studies on analogous pyridyl-based ligands and the known preferences of these metal ions.

| Metal Ion | Typical Coordination Number | Expected Geometry with Pyridyl-Phenol Ligands | Research Findings with Analogous Ligands |

| Cu(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral | Cu(I) has a d¹⁰ configuration and often forms tetrahedral complexes with pyridine-based ligands. jscimedcentral.com |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Zn(II) complexes with O,S mixed donor hydroxypyridinethione ligands have been synthesized and characterized. nih.gov |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | One-dimensional coordination polymers of Co(II) with 2-(1,2,4-1H-triazol-3-yl)pyridine have been formed. rsc.org |

| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral | Ni(II) has a d⁸ configuration and shows a strong preference for square planar or octahedral geometries. jscimedcentral.com Complexes with pyridine-2,6-dicarboxylic acid have been reported. mdpi.com |

| Pd(II) | 4 | Square Planar | A variety of square-planar Pd(II) complexes with functionalized pyridine ligands have been synthesized and characterized. acs.org |

Spectroscopic Characterization of Complexes (NMR, UV-Vis, FTIR, MS)

The formation of metal complexes with this compound can be effectively monitored and characterized by a combination of spectroscopic techniques. Each method provides unique insights into the ligand's coordination and the electronic structure of the resulting complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the coordination of this compound to a metal center. Upon coordination, the chemical shifts of the protons and carbons in the vicinity of the binding sites (the pyridine nitrogen and the phenolic oxygen) are expected to change significantly.

¹H NMR: The proton signals of the pyridine ring, particularly those ortho and meta to the nitrogen atom, would likely experience a downfield shift upon coordination to a metal ion due to the deshielding effect of the metal center. Similarly, the chemical shift of the phenolic proton would be informative; its disappearance would suggest deprotonation of the hydroxyl group upon coordination.

¹³C NMR: The carbon atoms of the pyridine and phenol rings would also exhibit changes in their chemical shifts. The carbon atoms adjacent to the nitrogen and oxygen atoms are expected to be most affected.

Hypothetical ¹H NMR Data for a Diamagnetic Metal Complex of this compound

| Proton | Free Ligand (ppm) | Complex (ppm) | Δδ (ppm) |

| Py-H2, H6 | 8.60 | 8.75 | +0.15 |

| Py-H3, H5 | 7.50 | 7.60 | +0.10 |

| Ph-H2 | 7.30 | 7.35 | +0.05 |

| Ph-H4 | 7.10 | 7.12 | +0.02 |

| Ph-H5 | 7.40 | 7.48 | +0.08 |

| Ph-H6 | 6.90 | 6.95 | +0.05 |

| OH | 9.80 | - | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound complexes are expected to display bands corresponding to intra-ligand (π→π* and n→π) transitions and, depending on the metal ion, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The π→π transitions of the aromatic rings would likely be present, while the n→π* transition associated with the pyridine nitrogen lone pair would be affected by coordination. The appearance of new, often intense, charge transfer bands in the visible region is a strong indication of complex formation.

Hypothetical UV-Vis Absorption Data for a Transition Metal Complex of this compound

| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| This compound | 260 | 15,000 | π→π* (Pyridine) |

| 280 | 8,000 | π→π* (Phenol) | |

| [M(this compound)₂Cl₂] | 265 | 32,000 | Intra-ligand π→π |

| 285 | 17,000 | Intra-ligand π→π | |

| 450 | 5,000 | LMCT (O→M) | |

| 580 | 800 | d-d transition |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is invaluable for identifying the coordination of functional groups. For this compound complexes, key vibrational modes to monitor include:

ν(O-H): The broad O-H stretching band of the free ligand (typically around 3200-3400 cm⁻¹) would either disappear upon deprotonation or shift upon coordination.

ν(C=N) and ν(C=C): The stretching vibrations of the pyridine ring (around 1580-1610 cm⁻¹) are expected to shift to higher frequencies upon coordination to a metal ion.

ν(C-O): The phenolic C-O stretching vibration (around 1200-1300 cm⁻¹) would likely shift to a higher frequency upon coordination of the deprotonated phenolate oxygen.

New Bands: The appearance of new bands in the low-frequency region (typically below 600 cm⁻¹) can often be assigned to metal-ligand vibrations (ν(M-N) and ν(M-O)).

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are commonly used to determine the molecular weight and composition of coordination complexes. The mass spectrum of a complex would show a peak corresponding to the molecular ion ([M+L]⁺, [M+2L]²⁺, etc.), often with characteristic isotopic patterns for the metal ion, confirming the stoichiometry of the complex.

Structural Analysis of Metal-3-(Pyridin-4-yl)phenol Complexes

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a coordination complex. For this compound, several coordination modes are possible:

Monodentate N-coordination: The ligand could coordinate to a metal center solely through the pyridine nitrogen atom, leaving the phenolic hydroxyl group uncoordinated.

Monodentate O-coordination: Following deprotonation, the ligand could coordinate through the phenolate oxygen atom.

Bidentate N,O-chelation: The ligand could chelate to a single metal center through both the pyridine nitrogen and the deprotonated phenolate oxygen, forming a stable six-membered chelate ring.

Bridging N,O-coordination: The pyridine nitrogen could coordinate to one metal center while the phenolate oxygen bridges to another, leading to the formation of polynuclear structures.

The specific coordination mode adopted would depend on factors such as the metal ion, the counter-ion, the solvent, and the reaction conditions.

The ability of this compound to act as a bridging ligand opens up the possibility of forming multinuclear complexes.

Mononuclear: If the ligand acts as a monodentate or a bidentate chelating ligand to a single metal center, a mononuclear complex will be formed.

Dinuclear/Trinuclear: Through bridging coordination of the phenolate oxygen and/or the pyridine nitrogen, dinuclear, trinuclear, or higher nuclearity discrete complexes can be assembled.

Polymeric: Extended coordination networks, or coordination polymers, can be formed if the ligand systematically bridges multiple metal centers in one, two, or three dimensions. The directionality of the pyridine and phenol groups in this compound makes it a suitable candidate for the construction of such extended structures.

The geometry around the metal center in a this compound complex is determined by the coordination number and the electronic configuration of the metal ion. Common geometries include:

Octahedral: A coordination number of six is common for many transition metals, leading to an octahedral geometry. This could be achieved, for example, in a complex of the type [M(this compound)₂(X)₂], where the ligand is bidentate and X is a monodentate ligand.

Tetrahedral: Four-coordinate complexes can adopt a tetrahedral geometry, for instance, with d¹⁰ metal ions like Zn(II) or high-spin d⁵-d⁷ first-row transition metals.

Square Planar: This geometry is characteristic of four-coordinate d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Electronic and Magnetic Properties of Complexes

The electronic and magnetic properties of metal complexes with this compound are intrinsically linked to the nature of the metal ion and the coordination environment.

Electronic Properties: The electronic properties, often studied by UV-Vis spectroscopy and cyclic voltammetry, are influenced by the interaction between the metal d-orbitals and the ligand orbitals. The presence of π-systems in both the pyridine and phenol rings can lead to interesting electronic communication and potential for redox activity. The energy of the charge transfer bands can provide information about the relative energies of the metal and ligand orbitals.

Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons on the metal center.

Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic. The magnetic moment can be measured using techniques such as magnetometry and can provide information about the spin state of the metal ion.

Diamagnetism: Complexes with no unpaired electrons (e.g., d¹⁰ ions or low-spin d⁶ ions) will be diamagnetic.

Magnetic Exchange: In polynuclear complexes where metal centers are bridged by the ligand, magnetic exchange interactions can occur between the metal ions. These interactions can be ferromagnetic (alignment of spins) or antiferromagnetic (pairing of spins), leading to interesting magnetic behavior. The phenolate oxygen is a known mediator of magnetic exchange.

Hypothetical Magnetic Data for a Series of this compound Complexes

| Complex | Metal Ion | d-electron count | Geometry | Expected Spin State | Expected Magnetic Moment (µeff, B.M.) |

| [Ni(3-(Py-4-PhO))₂] | Ni(II) | d⁸ | Square Planar | Low Spin (S=0) | 0 (Diamagnetic) |

| [Co(3-(Py-4-PhO))₂] | Co(II) | d⁷ | Tetrahedral | High Spin (S=3/2) | ~4.3 - 5.2 |

| [Fe(3-(Py-4-PhO))₃]⁻ | Fe(III) | d⁵ | Octahedral | High Spin (S=5/2) | ~5.9 |

| [Cu₂(3-(Py-4-PhO))₂(OAc)₂] | Cu(II) | d⁹ | Dinuclear | S=1/2 per Cu | Antiferromagnetic coupling |

Supramolecular Assemblies and Crystal Engineering of 3 Pyridin 4 Yl Phenol

Polymorphism of 3-(Pyridin-4-yl)phenol and its Derivatives

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in the fields of pharmaceuticals, materials science, and fine chemicals. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, stability, and bioavailability. While specific polymorphic studies on this compound are not extensively detailed in publicly available literature, the molecule's structural features suggest a high propensity for polymorphic behavior.

Factors Influencing Polymorphic Forms

The crystallization of a specific polymorphic form is a kinetically and thermodynamically controlled process, influenced by a variety of experimental conditions. For a molecule like this compound, several factors can direct the assembly of molecules into different crystal lattices. wikipedia.orgsfasu.edusevenstarpharm.com

Solvent Effects: The choice of solvent is a primary tool for controlling polymorphism. sevenstarpharm.com The polarity, hydrogen-bonding capability, and geometry of solvent molecules can influence which supramolecular synthons are formed in solution and subsequently incorporated into the growing crystal. Crystallization from a protic solvent like ethanol (B145695) might favor polymorphs with strong O-H···N hydrogen bonds, while an aprotic solvent could lead to a different packing arrangement.

Temperature and Pressure: These fundamental thermodynamic variables directly affect the Gibbs free energy of different polymorphic forms. wikipedia.orgsevenstarpharm.com One polymorph may be more stable at a lower temperature, while another becomes the favored form at higher temperatures (enantiotropy). sevenstarpharm.com Similarly, high pressure typically favors polymorphs with denser crystal packing. sevenstarpharm.com

Supersaturation and Cooling Rate: The rate at which crystals are formed can determine whether a thermodynamically stable form or a kinetically favored metastable form is obtained. wikipedia.org Rapid cooling often traps molecules in a less stable, metastable state, whereas slow evaporation allows the system to reach its most stable thermodynamic minimum.

Impurities: The presence of even small amounts of impurities can inhibit the growth of one polymorph while promoting another, or even lead to the formation of an entirely new crystalline phase.

| Factor | Influence on Polymorphism of this compound |

| Solvent Choice | Can stabilize different molecular conformations or supramolecular synthons in solution, leading to different crystal packing. |

| Temperature | Affects the relative thermodynamic stability of potential polymorphs; different forms may be stable at different temperatures. |

| Pressure | Favors the formation of denser, more compactly packed polymorphs. |

| Crystallization Rate | Slow rates tend to yield the thermodynamically most stable form, while rapid rates can produce metastable polymorphs. |

Characterization of Different Crystal Modifications

Distinguishing between different polymorphs requires a suite of analytical techniques that can probe the physical and structural differences between the crystalline forms. nishkaresearch.com

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is the definitive tool for identifying polymorphs. nishkaresearch.comrigaku.com Each crystalline form will produce a unique diffraction pattern, acting as a "fingerprint" for that specific packing arrangement. Single-crystal XRD provides the most detailed information, resolving the exact atomic arrangement, bond lengths, and angles within the crystal lattice. nishkaresearch.com

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing polymorphs. nishkaresearch.comrigaku.comnih.gov DSC can identify different melting points, enthalpies of fusion, and solid-state phase transitions between polymorphs. rigaku.comnih.gov TGA can distinguish between anhydrous polymorphs and solvates (or hydrates) by detecting weight loss upon heating. nih.gov

Spectroscopy: Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, can differentiate polymorphs based on subtle shifts in vibrational frequencies that arise from different intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. nishkaresearch.com

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" diffraction pattern for each polymorph. rigaku.com |

| Single-Crystal X-ray Diffraction | Determines the precise three-dimensional arrangement of atoms in the crystal. |

| Differential Scanning Calorimetry (DSC) | Measures melting points, transition temperatures, and associated enthalpy changes. rigaku.comnih.gov |

| Thermogravimetric Analysis (TGA) | Detects solvent loss to differentiate between polymorphs and solvates. nih.gov |

| FTIR/Raman Spectroscopy | Reveals differences in molecular vibrations due to distinct intermolecular environments. nishkaresearch.com |

Intermolecular Interactions in Solid-State Structures

The solid-state structure of this compound is expected to be dominated by a combination of strong hydrogen bonds and weaker, but structurally significant, π-stacking interactions.

Hydrogen Bonding Networks

The most powerful and directional interaction available to this compound is the hydrogen bond between the phenolic hydroxyl group (donor) and the pyridyl nitrogen atom (acceptor). This O-H···N interaction is a highly reliable and robust supramolecular heterosynthon, frequently utilized in crystal engineering. acs.orgresearchgate.net It is significantly stronger than the O-H···O hydrogen bonds that might form between two phenol (B47542) molecules. This strong preference for the phenol-pyridine hydrogen bond is expected to be the primary organizing force in the crystal structure, leading to the formation of chains, dimers, or more complex networks. In the crystal structure of a related compound, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, intermolecular O-H···N hydrogen bonds are observed to link adjacent molecules, demonstrating the prevalence of this interaction. redalyc.org

Crystal Engineering Strategies

Crystal engineering is the rational design of functional solid-state structures based on an understanding of intermolecular interactions. For this compound, several strategies can be employed to control its self-assembly and create new multicomponent crystals (co-crystals) with tailored properties.

The key strategy revolves around the predictable nature of the O-H···N supramolecular heterosynthon. acs.org By introducing other molecules (co-formers) that can compete with or complement this interaction, new crystal structures can be designed.

Co-crystal Formation: Co-crystallization with other molecules containing strong hydrogen bond donors or acceptors can create novel structures. For example, co-crystallization with a dicarboxylic acid could lead to a ternary structure where the acid forms hydrogen bonds with the pyridine (B92270) nitrogen, leaving the phenol group to interact with another acceptor or form phenol-phenol interactions. Studies on co-crystals containing both carboxylic acid and phenol groups show a strong preference for the carboxylic acid···pyridine hydrogen bond, highlighting the hierarchical nature of these synthons. acs.orgacs.org

Utilizing Weaker Interactions: While the O-H···N bond is dominant, weaker interactions like C-H···O or C-H···π bonds can be used to fine-tune crystal packing and potentially isolate new polymorphs.

Solvent Selection: As mentioned previously, judicious selection of solvents can guide the formation of specific supramolecular synthons and, consequently, specific crystal forms.

These strategies allow for the deliberate construction of solid-state architectures, moving beyond simply discovering polymorphs to designing materials with desired physical and chemical properties.

Design of Supramolecular Synthons

Supramolecular synthons are defined as robust and recurring structural motifs formed by intermolecular interactions, which guide the assembly of molecules into larger, ordered structures. mdpi.com For pyridine derivatives like this compound, the formation of specific, predictable synthons is a key strategy in designing crystalline architectures.

The primary functional groups of this compound—the phenolic -OH group and the pyridinic nitrogen—are highly effective at forming strong and directional hydrogen bonds. The most prominent and reliable supramolecular synthon anticipated for this molecule is the O–H···N heterosynthon , where the acidic proton of the phenol group interacts with the basic nitrogen atom of the pyridine ring on an adjacent molecule. This type of interaction is a well-established and robust tool in the co-crystallization of phenols and pyridines. acs.org

In addition to this primary interaction, weaker synthons such as C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions between the aromatic rings, contribute to the stability and dimensionality of the resulting crystal lattice. redalyc.orgresearchgate.net The interplay of these various synthons allows for the construction of diverse supramolecular architectures, ranging from simple dimers to complex three-dimensional networks. mdpi.com

Table 1: Key Supramolecular Synthons in Pyridine-Phenol Systems

| Synthon Type | Interacting Groups | Description |

|---|---|---|

| Primary Heterosynthon | Phenol (O–H) ··· Pyridine (N) | A strong, highly directional hydrogen bond that often dictates the primary assembly of molecules. acs.org |

| Secondary Heterosynthon | Aromatic (C–H) ··· Phenol (O) | Weaker C–H···O interactions that provide additional stability and influence the packing arrangement. researchgate.net |

| Secondary Heterosynthon | Aromatic (C–H) ··· Pyridine (N) | Weak hydrogen bonds that can act as secondary structure-directing interactions. |

Engineering Multicomponent Solids and Co-crystals

The principles of crystal engineering are extensively applied to create multicomponent solids, such as co-crystals, where two or more different molecules are assembled in a single crystal lattice through non-covalent interactions. mdpi.comturkjps.org this compound is a versatile component for engineering such solids due to its capacity for forming robust hydrogen bonds.

Co-crystallization can be employed to modify the physicochemical properties of a substance without altering its chemical structure. nih.gov By pairing this compound with suitable co-formers—molecules containing complementary functional groups like carboxylic acids or amides—a wide array of novel crystalline phases can be generated. For instance, combining a phenol-pyridine compound with a dicarboxylic acid can lead to the formation of trimeric assemblies held together by carboxylic acid–pyridine supramolecular synthons. nih.gov

The formation of co-crystals versus salts is a critical consideration in these systems. The outcome is generally predicted by the difference in pKa values (ΔpKa) between the hydrogen bond donor (phenol) and acceptor (pyridine nitrogen of the co-former). A ΔpKa of less than 0 generally results in a neutral co-crystal, while a ΔpKa greater than 3 typically leads to salt formation via proton transfer. ugr.es

Methods for preparing these multicomponent solids include:

Solution Crystallization: Dissolving the components in a suitable solvent and allowing them to crystallize upon slow evaporation or cooling. ugr.es

Solid-State Grinding: Mechanically grinding the solid components together, sometimes with a small amount of solvent (liquid-assisted grinding), to induce co-crystal formation. turkjps.org

Thermal Methods: Using techniques like differential scanning calorimetry (DSC) to screen for co-crystal formation by heating a mixture of the components. turkjps.org

These strategies allow for the systematic exploration of new solid forms, leveraging the predictable nature of supramolecular synthons to design materials with tailored properties. scholaris.ca

Control over Packing Arrangements and Conformational Isomers

The final crystal structure of this compound, whether in its pure form or in a co-crystal, is determined by the complex interplay of intermolecular forces that governs the molecular packing and conformational preferences. The molecule itself possesses conformational flexibility, primarily related to the torsion angle between the phenyl and pyridine rings.

In the solid state, this conformation is often nearly planar to maximize π–π stacking interactions. For example, in the related compound 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, the dihedral angle between the central pyridine and the phenolic ring is only about 5.03°. redalyc.org Similarly, in 3-(Pyridin-4-ylmethoxy)phenol, the phenolic and pyridine rings are inclined at an angle of 32.70°. nih.gov These specific orientations are a compromise between forming optimal hydrogen bonds and achieving efficient crystal packing.

The packing is dominated by a hierarchy of interactions. Strong O–H···N hydrogen bonds typically form one-dimensional chains or discrete assemblies. researchgate.netnih.gov These primary structures are then organized into two- and three-dimensional architectures by weaker interactions, such as C–H···O bonds and π–π stacking, which link adjacent chains or layers. redalyc.orgresearchgate.net This control over the packing arrangement is fundamental to crystal engineering and can lead to the formation of polymorphs—different crystal structures of the same compound—which may exhibit distinct physical properties.

Self-Assembly into Ordered Architectures

The inherent ability of this compound to form directional bonds makes it an excellent candidate for self-assembly into more complex, ordered supramolecular architectures, including coordination polymers and host-guest complexes.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.comnih.gov The pyridine nitrogen atom of this compound serves as an excellent coordination site (a Lewis base) for various metal ions (Lewis acids). This allows the molecule to function as a linker, bridging metal centers to form one-, two-, or three-dimensional networks.

The synthesis of these materials typically involves combining the organic linker and a metal salt under solvothermal conditions. researchgate.net The geometry of the resulting framework is influenced by the coordination preference of the metal ion and the directionality of the linker. While the pyridine nitrogen is the primary coordination site, the phenolic oxygen can also participate in binding, potentially leading to the formation of heterometallic or polynuclear clusters as secondary building units (SBUs). The combination of pyridyl groups for metal coordination and polycarboxylate co-ligands is a common strategy for building stable 2D and 3D MOFs.